2,4-dichloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2,4-dichloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H16Cl2N4O2S2 and its molecular weight is 467.38. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
Compounds with structures similar to the specified chemical, especially those containing thiadiazole and benzamide groups, have been synthesized and evaluated for their anticancer properties. For instance, a study demonstrated the microwave-assisted synthesis of Schiff's bases containing thiadiazole scaffolds and benzamide groups, which exhibited promising in vitro anticancer activity against various human cancer cell lines. These compounds showed significant potential as anticancer agents, with certain derivatives identified as highly potent (Tiwari et al., 2017).
Enzyme Inhibition
Moreover, derivatives similar to the specified compound have been investigated for their inhibition effects on carbonic anhydrases, a family of enzymes critical in various physiological processes. Acridine-acetazolamide conjugates, for example, showed significant inhibition of several human carbonic anhydrase isoforms, highlighting the therapeutic potential of such compounds in treating diseases where enzyme regulation is a factor (Ulus et al., 2016).
Antimicrobial Activity
Compounds with structural elements similar to 2,4-dichloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have also been synthesized and tested for antimicrobial properties. Studies have reported the successful synthesis of thiadiazole and benzamide derivatives demonstrating potent antimicrobial activity, suggesting the utility of these molecules in developing new antimicrobial agents (Elmagd et al., 2017).
Corrosion Inhibition
Interestingly, derivatives of benzothiazole, which share some structural similarities with the target compound, have been explored as corrosion inhibitors for carbon steel in acidic environments. These studies reveal the potential application of such compounds in protecting metals against corrosion, indicating a wide range of industrial applications beyond biological effects (Hu et al., 2016).
Properties
IUPAC Name |
2,4-dichloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-10-3-4-11(2)15(7-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)13-6-5-12(20)8-14(13)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTQPVNEWOWNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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